molecular formula C15H16N2O3 B7589448 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid

2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid

Cat. No. B7589448
M. Wt: 272.30 g/mol
InChI Key: VOAFJXWIICCQAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid, also known as MQCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic compound that has been shown to have a wide range of biological activities. MQCA has been synthesized using various methods, and its mechanism of action has been investigated in detail.

Mechanism of Action

The mechanism of action of 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory properties, and 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid is believed to exert its effects through this mechanism.
Biochemical and Physiological Effects:
2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid in lab experiments is its ability to inhibit the activity of HDACs, which are involved in the regulation of gene expression. This makes 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid a useful tool for studying the role of epigenetic modifications in various biological processes. However, one of the limitations of using 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid is its relatively low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid research. One area of interest is the development of more efficient synthesis methods for 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid, which could improve the yield and purity of the compound. Another area of interest is the investigation of the potential therapeutic applications of 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid, particularly in the field of cancer research. Further studies are needed to fully understand the mechanism of action of 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid and to identify its molecular targets. Additionally, the development of more soluble forms of 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid could improve its usefulness as a research tool.

Synthesis Methods

2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid can be synthesized using several methods, including the reaction of quinoline-2-carbonyl chloride with methylamine, followed by the reaction of the resulting intermediate with butanoic acid. Other methods involve the reaction of quinoline-2-carboxylic acid with methylamine and butyric anhydride. The purity and yield of the synthesized 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid can be improved by using different solvents and purification techniques.

Scientific Research Applications

2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid has been shown to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

2-[methyl(quinoline-2-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-3-13(15(19)20)17(2)14(18)12-9-8-10-6-4-5-7-11(10)16-12/h4-9,13H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAFJXWIICCQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N(C)C(=O)C1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid

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